molecular formula C14H11NO B8626055 4-Benzofuran-2-ylphenylamine

4-Benzofuran-2-ylphenylamine

Cat. No. B8626055
M. Wt: 209.24 g/mol
InChI Key: VIFJBKCTATUILA-UHFFFAOYSA-N
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Patent
US09169201B2

Procedure details

A mixture of 4-iodo-aniline (25.0 g, 114.1 mmol), 2-benzofuran-boronic acid (27.7 g, 171.2 mmol), PdCl2(O-tolylphosphine) (11.66 g, 14.8 mmol), and Na2CO3(60.49 g, 570.7 mmol) in DME/EtOH/H2O (4:2:1)(700 mL) was heated at 125° C. for 2 h. The reaction mixture was cooled to room temperature, filtered and washed. The solvent was removed under reduced pressure. The residue was partitioned (ethyl acetate/water) and the organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The resulting crude was purified by column chromatography on silica gel, eluting with dichloromethane to afford 4-benzofuran-2-yl-phenylamine (11) as a pale yellow solid (23.78 g, 99.5%): 1H NMR (300 MHz, CDCl3): δ 7.66 (d, J=9.0 Hz, 2H), 7.51-7.55 (m, 2H), 7.20-7.23 (m, 2H), 6.81 (s, 1H), 6.73 (d, J=9.0 Hz, 2H), 3.83 (bs, 2H) TLC conditions: Uniplate silica gel, 250 microns; mobile phase=ethyl acetate/hexanes (2:1); Rf=0.45.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(O-tolylphosphine)
Quantity
11.66 g
Type
reactant
Reaction Step One
Quantity
60.49 g
Type
reactant
Reaction Step One
Name
DME EtOH H2O
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[O:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH:11]=[C:10]1B(O)O.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.CCO.O>[O:9]1[C:10]2=[CH:11][CH:12]=[CH:17][C:16]2=[CH:15][CH:14]=[C:13]1[NH:6][C:5]1[CH:7]=[CH:8][CH:2]=[CH:3][CH:4]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
27.7 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)B(O)O
Name
PdCl2(O-tolylphosphine)
Quantity
11.66 g
Type
reactant
Smiles
Name
Quantity
60.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
DME EtOH H2O
Quantity
700 mL
Type
solvent
Smiles
COCCOC.CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned (ethyl acetate/water)
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C2C1=CC=C2)NC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 23.78 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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